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Compound of Interest

Compound Name:
2-Methyl-6-nitropyridine-4-

carboxamide

CAS No.: 60780-18-9

Cat. No.: B14594657

Get Quote

Executive Summary & Strategic Context
The compound 2-Methyl-6-nitropyridine-4-carboxamide (often an intermediate in the

synthesis of kinase inhibitors or antitubercular agents) presents a unique characterization

challenge due to the electron-deficient nature of the pyridine ring substituted with both a nitro

group and a carboxamide.[1]

This guide moves beyond simple data listing. It provides a self-validating protocol designed to

confirm the regiochemistry of the substituents—specifically distinguishing the 2-methyl/6-nitro

isomer from potential byproducts like the 2-nitro/6-methyl isomer.[1] The protocols below

integrate high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy

(FTIR), and multidimensional NMR to build an irrefutable structural assignment.

Structural Analysis & Theoretical Framework
Before initiating wet-lab protocols, we must establish the theoretical expectations for

(MW: 181.15 g/mol ).[1]
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The Regiochemistry Challenge
The critical structural feature is the arrangement of the substituents on the pyridine ring.[1]

Position 2: Methyl group (

) – Electron-donating (weakly, via hyperconjugation).[1]

Position 4: Carboxamide (

) – Electron-withdrawing.[1]

Position 6: Nitro group (

) – Strongly electron-withdrawing.[1]

Key Spectroscopic Marker: The protons at positions 3 and 5 are the diagnostic handles.[1]

H3 is flanked by the Methyl (2) and Carboxamide (4).[1]

H5 is flanked by the Carboxamide (4) and Nitro (6).[1]

Prediction: H5 will be significantly more deshielded (downfield) than H3 due to the inductive

effect of the adjacent nitro group.[1]

Protocol 1: High-Resolution Mass Spectrometry
(HRMS)[1]
Objective: Confirm molecular formula and analyze fragmentation to verify the nitro and amide

groups.

Experimental Workflow
Solvent: Methanol (LC-MS grade).[1]

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).
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Note: While nitro compounds often fly well in negative mode, the pyridine nitrogen and

amide allow for protonation

.[1]

Concentration: 10 µg/mL.

Data Interpretation & Criteria
Ion Species Expected m/z Interpretation

182.1518
Protonated molecular ion

(Base Peak).[1]

204.1337
Sodium adduct (common in

ESI).[1]

363.2960
Dimer (concentration

dependent).[1]

Fragmentation Pattern (MS/MS):

Loss of Amide: Look for a neutral loss of 17 Da (

) or 44 Da (

) to confirm the primary amide.[1]

Loss of Nitro: Look for a characteristic loss of 46 Da (

) or 30 Da (

), confirming the nitro substituent.[1]
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Validation Check: If the mass spectrum shows a dominant peak at m/z 165 (loss of -OH),

suspect the carboxylic acid hydrolysis product (2-Methyl-6-nitropyridine-4-carboxylic acid) rather

than the amide.[1]

Protocol 2: Fourier-Transform Infrared
Spectroscopy (FTIR)[1]
Objective: Rapid identification of functional groups (Nitro vs. Amide).

Method: Attenuated Total Reflectance (ATR)[1]
Sample Prep: Solid state (neat).

Scans: 32 scans at 4 cm⁻¹ resolution.

Diagnostic Peaks

Functional Group
Wavenumber (

)
Signal Characteristics

Amide A (N-H) 3400 – 3150

Doublet

(asymmetric/symmetric

stretch) for primary amide (

).[1]

Amide I (C=O) 1690 – 1650 Strong, sharp band.[1]

Amide II (N-H) 1620 – 1590

Bending vibration (often

overlaps with aromatic C=C).

[1]

Nitro (N-O) 1550 – 1530 Asymmetric stretch (Strong).[1]

Nitro (N-O) 1350 – 1340 Symmetric stretch (Strong).[1]
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Critical Insight: The presence of both the amide doublet (>3150) and the distinct nitro stretches

(1530/1350) is the "fingerprint" for this intermediate.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) –
The Gold Standard[1]
Objective: Definitive structural assignment and regiochemistry confirmation.

Solvent Selection
Use DMSO-

.

Reason: It provides excellent solubility for polar nitro-amides and prevents exchange of the

amide protons, allowing them to be observed as distinct signals (often a broad doublet).[1]

NMR Assignment Strategy (400 MHz or higher)
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Proton

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

H-5 8.60 – 8.80
Doublet (

Hz)
1H

Most deshielded

aromatic proton.

[1] Adjacent to

.

H-3 8.00 – 8.20
Doublet (

Hz)
1H

Less deshielded.

[1] Adjacent to

.

CONH 7.80 – 8.50
Two Broad

Singlets
2H

Amide protons

are non-

equivalent due to

restricted rotation

(C-N bond

character).[1]

CH 2.60 – 2.75 Singlet 3H

Methyl attached

to aromatic ring.

[1]

The "Self-Validating" NOE Experiment
To prove the methyl is at position 2 (next to H3) and not position 6 (next to H5), perform a 1D

NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1]

Irradiate Methyl Signal (~2.7 ppm):

Observation: You should see an enhancement of the H3 aromatic signal (~8.1 ppm).[1]

Negative Control: You should see NO enhancement of the H5 signal (~8.7 ppm).[1]

Conclusion: The methyl group is spatially close to H3, confirming the regiochemistry.[1]
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Protocol 4: HPLC Purity & Impurity Profiling
Objective: Quantify purity and detect synthetic byproducts (e.g., hydrolyzed acid, regioisomers).

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for basic

pyridines).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Visualization: Characterization Workflow
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Crude Synthesis Product
(2-Methyl-6-nitropyridine-4-carboxamide)

Step 1: HPLC-UV/MS
(Purity Check)

Purity > 95%?

Prep-HPLC / Recrystallization

No

Step 2: HRMS (ESI+)

Yes

m/z 182.15 confirmed?

Step 3: FTIR (ATR)

Yes

Nitro (1530/1350) &
Amide (1690) present?

Step 4: 1H NMR (DMSO-d6)

Yes

NOE Experiment:
Irradiate Me -> Enhance H3?

CERTIFIED REFERENCE MATERIAL
(COA Generated)

Confirmed

Click to download full resolution via product page

Figure 1: Step-by-step logic flow for the structural validation of the target compound.
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Visualization: NMR Regiochemistry Logic

Methyl Group
(Pos 2)

~2.7 ppm

Proton H3
(Pos 3)

~8.1 ppm

Strong NOE
(Spatial Proximity)

Proton H5
(Pos 5)

~8.7 ppm

NO NOE Signal
(Too Distant)

Nitro Group
(Pos 6)

Strong Deshielding
(Inductive Effect)

Click to download full resolution via product page

Figure 2: NMR Regiochemistry Confirmation. The NOE correlation between the Methyl group

and H3 is the definitive proof of the 2,6-substitution pattern.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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